![molecular formula C5H5BrN2O2 B1268137 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 84547-86-4](/img/structure/B1268137.png)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular formula of this compound is C5H5BrN2O2 . Its molecular weight is 205.01 g/mol . The IUPAC name for this compound is 4-bromo-1-methylpyrazole-3-carboxylic acid .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Additionally, it has been reported that α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of this compound are 203.95344 g/mol . It has a topological polar surface area of 55.1 Ų .Scientific Research Applications
Synthesis and Structural Studies
A study by Yıldırım, Kandemirli, and Akçamur (2005) focused on the functionalization reactions of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the diverse synthetic applications of pyrazole derivatives in creating new compounds with potential biological activities (Yıldırım, Kandemirli, & Akçamur, 2005). In another study, experimental and theoretical investigations were conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the importance of pyrazole derivatives in structural and spectral studies (Viveka et al., 2016).
Antifungal and Antimicrobial Applications
Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against phytopathogenic fungi, demonstrating the potential use of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).
Coordination Chemistry and Material Science
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination properties with various metal ions, showing the relevance of pyrazole derivatives in coordination chemistry and material science applications (Radi et al., 2015).
Electrosynthesis and Halogenation Studies
Lyalin, Petrosyan, and Ugrak (2009) conducted electrosynthesis of 4-chloropyrazolecarboxylic acids, showcasing the efficiency of pyrazole derivatives in organic synthesis and halogenation reactions (Lyalin, Petrosyan, & Ugrak, 2009).
Crystal Structure Analysis
The study of the crystal structure and dynamic properties of 1H-pyrazole-4-carboxylic acids, conducted by Infantes et al. (2013), demonstrated the importance of pyrazole derivatives in understanding solid-state properties and polymorphism (Infantes et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .
Mode of Action
Pyrazole derivatives are known to form hydrogen bonds, which can influence their interaction with targets
Biochemical Pathways
Inhibition of succinate dehydrogenase by similar compounds can disrupt the mitochondrial respiration chain , potentially affecting energy production within cells.
Pharmacokinetics
The molecular weight of the compound is 205.01 g/mol , which may influence its absorption and distribution
Result of Action
Inhibition of succinate dehydrogenase by similar compounds can disrupt the mitochondrial respiration chain , potentially leading to decreased energy production within cells.
Safety and Hazards
Future Directions
Given the wide range of biological activities associated with pyrazoles, there is significant interest in further studying this class of compounds . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEPGDCCHVRYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336744 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84547-86-4 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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